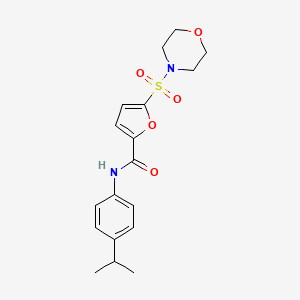

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-N-(4-propan-2-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-13(2)14-3-5-15(6-4-14)19-18(21)16-7-8-17(25-16)26(22,23)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDQGXLUUXQPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Isopropylphenyl group : This hydrophobic moiety may enhance membrane permeability.

- Morpholinosulfonyl group : This component is believed to play a critical role in modulating protein interactions.

- Furan-2-carboxamide core : This structure is often associated with various pharmacological effects.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Autophagy : The compound has been suggested to inhibit autophagy, a cellular process that cancer cells often exploit for survival. By blocking this pathway, the compound may sensitize cancer cells to other therapeutic agents .

- Targeting Kinases : It has been reported that compounds with similar structures can act as kinase inhibitors, affecting various signaling pathways involved in cell proliferation and survival .

- Anti-cancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines, suggesting potential as an anti-cancer agent .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 15 | Significant growth inhibition |

| MCF-7 | 10 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest |

These results indicate that the compound exhibits promising anti-cancer properties, with varying efficacy across different cell lines.

Case Studies

- Combination Therapy : In a study involving mutant Ras cancers, combining this compound with established chemotherapeutics resulted in enhanced tumor regression compared to monotherapy. This suggests a synergistic effect that could be beneficial in clinical settings .

- Mechanistic Insights : Investigations have shown that this compound can disrupt autophagic flux, leading to increased apoptosis in cancer cells. This was evidenced by elevated levels of cleaved caspase-3 and PARP in treated cells .

Comparison with Similar Compounds

Structural Analogues with Varying Furan Substituents

Compounds 27, 28, and 29 () share the N-(4-(morpholinosulfonyl)phenyl) backbone but differ in substituents at position 5 of the furan:

- 27: No substituent (base structure).

- 28 : 5-methylfuran-2-carboxamide.

- 29 : 5-bromofuran-2-carboxamide.

Key Observations :

- Bulky substituents (e.g., bromo in 29 ) increase LCMS retention times, suggesting higher hydrophobicity.

- Methyl substitution (28 ) moderately affects retention compared to the unsubstituted 27 .

Nitro-Substituted Furan Carboxamides

and describe 5-nitro-furan-2-carboxamides with diverse N-aryl/heteroaryl groups:

- 2A : N-phenyl-5-nitro-furan-2-carboxamide (melting point: 178–180°C, yield: 73%) .

- 64–68 (): 5-nitro/aryl-substituted furans with thiazolyl groups (e.g., 64 : 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) .

Key Observations :

- The target compound’s morpholinosulfonyl group offers polar character, contrasting with the nitro group’s electron-withdrawing effects.

Sulfonamide-Containing Analogues

describes 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which replaces the morpholinosulfonyl group with a sulfamoylphenyl moiety .

Key Observations :

- The morpholinosulfonyl group in the target compound may improve water solubility compared to the sulfamoylphenyl group in 618401-57-3.

- Chlorophenyl substituents (as in 618401-57-3 ) introduce steric and electronic effects distinct from the isopropyl group.

Heterocyclic and Fluorinated Analogues

highlights N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide , which features a fluorophenyl group and cyclopropylamine .

Key Observations :

- Fluorine atoms (as in 923705-77-5 ) improve metabolic stability and membrane permeability.

- The isopropyl group in the target compound may enhance binding to hydrophobic pockets in target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.